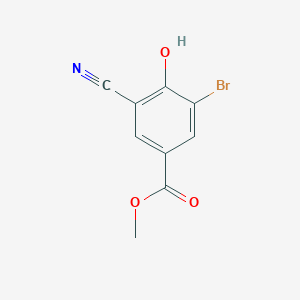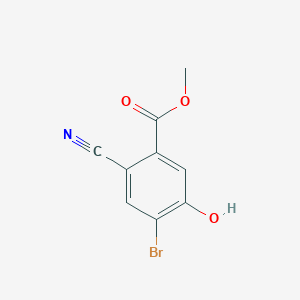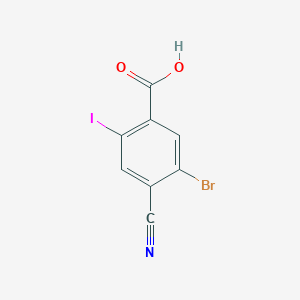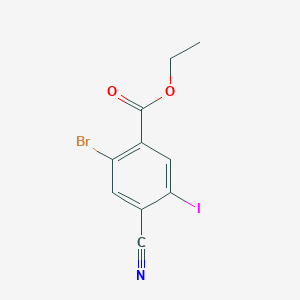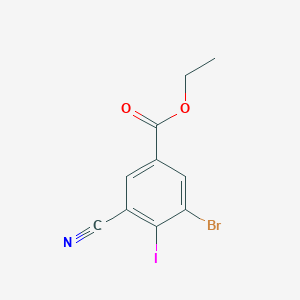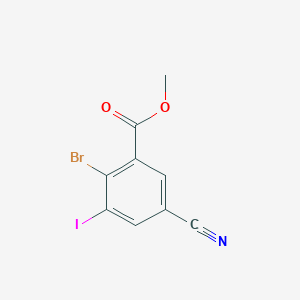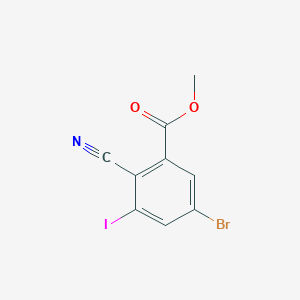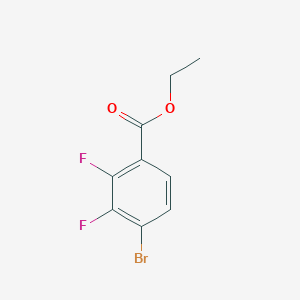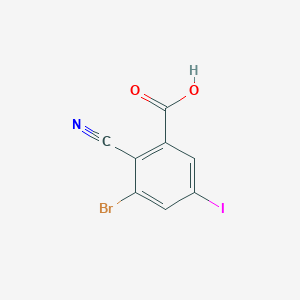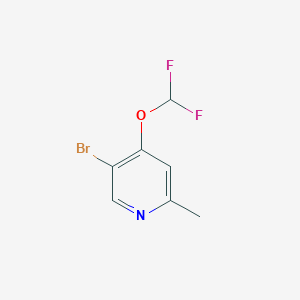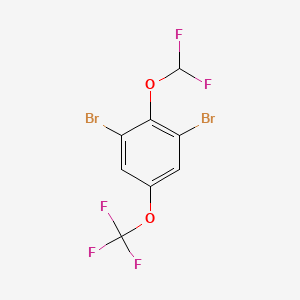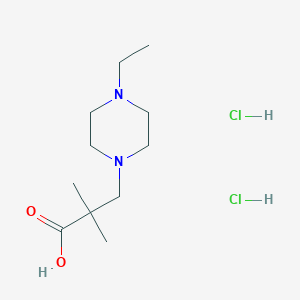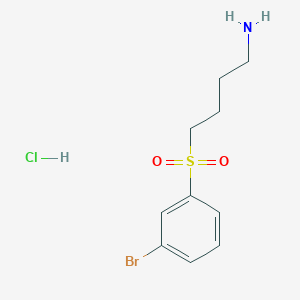
4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride
Übersicht
Beschreibung
“3-Bromobenzenesulfonyl chloride” and “4-Bromobenzenesulfonyl chloride” are versatile materials used in scientific research. They possess unique properties that enable their application in various fields like medicinal chemistry, organic synthesis, and drug discovery .
Synthesis Analysis
A process for the manufacture of arylsulfonyl chloride, which could potentially be adapted for the synthesis of “4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride”, involves reacting a diazonium salt of an aminopyridine or aminobenzene with a mixture of thionyl chloride in water, in the presence of an electron transfer catalyst .Molecular Structure Analysis
The molecular formula for “3-Bromobenzenesulfonyl chloride” is C6H4BrClO2S . The molecular formula for “4-Bromobenzenesulfonyl chloride” is also C6H4BrClO2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromobenzenesulfonyl chloride” include a melting point of 31-33°C, a boiling point of 313.5±25.0 °C at 760 mmHg, and a density of 1.8±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
1. Cathodic Cleavage in Electrochemical Processes
Research conducted by Zanoni and Stradiotto (1991) on the electrochemical reduction of benzenesulfonyl derivatives highlights the potential application of 4-(3-Bromobenzenesulfonyl)-butylamine hydrochloride in cathodic cleavage. Their study in "Journal of Electroanalytical Chemistry" found that the reduction of nitrobenzenesulfonamides in dimethylformamide leads to efficient S-N bond cleavage, suggesting possible electrochemical applications of similar sulfonamide derivatives (Zanoni & Stradiotto, 1991).
2. Aminocarbonylation of Iodobenzenes
A study by Marosvölgyi-Haskó et al. (2016) in "Tetrahedron" discusses the aminocarbonylation of para-substituted iodobenzenes using tert-butylamine and n-butylamine. This process, involving palladium catalysts, forms carboxamide and ketocarboxamide compounds, indicating potential applications of this compound in similar chemical synthesis processes (Marosvölgyi-Haskó, Kégl, & Kollár, 2016).
3. Desulfitative Arylation in Organic Synthesis
The work of Skhiri et al. (2015) in the "European Journal of Organic Chemistry" explores the desulfitative arylation of heteroaromatics using halobenzenesulfonyl chlorides. Their findings suggest that compounds like this compound could be used in similar contexts for the efficient synthesis of arylated heteroarenes, demonstrating its potential in organic synthesis (Skhiri et al., 2015).
4. Intermediate in Coenzyme Q10 Synthesis
Mu et al. (2011) in "Molecules" describe the synthesis of a key intermediate in coenzyme Q10 production, starting with p-toluenesulfonyl chloride. Their process involves several steps including addition, esterification, and hydrolysis, hinting at the potential use of this compound in the synthesis of biologically important molecules like coenzyme Q10 (Mu et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromophenyl)sulfonylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S.ClH/c11-9-4-3-5-10(8-9)15(13,14)7-2-1-6-12;/h3-5,8H,1-2,6-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPXLWQHWXFVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


